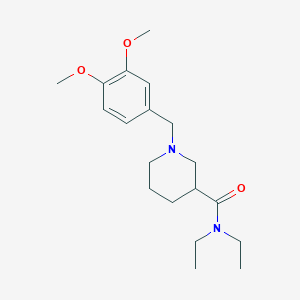![molecular formula C11H9ClN2O4 B4921841 4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)
4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid, also known as AG1478, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the expression of genes involved in cell proliferation, angiogenesis, and metastasis. In addition, 4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid in lab experiments is its specificity for EGFR. It does not inhibit other tyrosine kinases, which reduces the risk of off-target effects. However, one limitation of 4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of research is the identification of biomarkers that can predict which patients will respond to EGFR inhibitors. Additionally, there is interest in developing combination therapies that target multiple signaling pathways involved in cancer growth and progression.
Conclusion
4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid is a synthetic compound that has shown promise as a potential cancer treatment. Its ability to inhibit EGFR activity and induce cancer cell death has been extensively studied. While there are limitations to its use in lab experiments, there are several future directions for research on 4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid that could lead to the development of more effective cancer therapies.
Synthesemethoden
4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-nitrophenylacetoacetate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with chloroformic acid to form the final product, 4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid.
Wissenschaftliche Forschungsanwendungen
4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a tyrosine kinase that is overexpressed in many types of cancer. By inhibiting EGFR activity, 4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid can prevent cancer cell growth and induce cell death.
Eigenschaften
IUPAC Name |
(Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c12-8-2-1-6(5-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-5H,(H2,13,18)(H,14,15)(H,16,17)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIFQTBMKNBBNB-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)

![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)


![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)
